molecular formula C26H33N3O7S2 B2554209 ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398999-76-3

ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2554209
CAS No.: 398999-76-3
M. Wt: 563.68
InChI Key: LCIOJRYWTADKMA-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A sulfonylphenylcarbamoyl group bridging the piperazine ring and a 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene moiety. The cyclohepta ring system introduces steric bulk and lipophilicity, while the thiophene heterocycle contributes to π-π interactions in biological systems.
  • Ethoxycarbonyl groups at both the piperazine and cyclohepta-thiophene positions, which influence solubility and metabolic stability.

Properties

IUPAC Name

ethyl 4-[4-[(3-ethoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O7S2/c1-3-35-25(31)22-20-8-6-5-7-9-21(20)37-24(22)27-23(30)18-10-12-19(13-11-18)38(33,34)29-16-14-28(15-17-29)26(32)36-4-2/h10-13H,3-9,14-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIOJRYWTADKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological targets and its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Ethoxycarbonyl Group : Enhances solubility and bioavailability.
  • Tetrahydrocycloheptathiophene Core : Provides a unique scaffold that may interact with biological targets.
  • Piperazine Ring : Known for its role in drug development due to its ability to modulate neurotransmitter receptors.

Antimicrobial Activity

The compound's potential antimicrobial effects have been explored indirectly through related derivatives. Pyrazole derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that the target compound might also exhibit such properties . In vitro studies focusing on similar compounds have shown promising results in inhibiting bacterial growth.

Enzyme Inhibition

Inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH) is a critical area of research for compounds within this class. For example, related compounds have shown superior activity compared to established inhibitors like brequinar and teriflunomide . This suggests that this compound may also act as a potent enzyme inhibitor.

Case Studies

While specific case studies focusing exclusively on the target compound are scarce, related research provides insights into its potential applications:

  • Study of Pyrazole Derivatives : A study demonstrated that pyrazole compounds exhibit significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth. The findings suggest a possible pathway for this compound to be developed as an antitumor agent .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of structurally similar compounds against Gram-positive and Gram-negative bacteria. The results indicate that modifications in the chemical structure can enhance antibacterial activity, which may be applicable to the target compound .

Research Findings Summary Table

Biological ActivityRelated CompoundsFindings
AntitumorVarious pyrazolesInhibition of BRAF(V600E), EGFR
AntimicrobialPyrazole derivativesEffective against multiple pathogens
Enzyme InhibitionDHODH inhibitorsEnhanced activity compared to known inhibitors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogs

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Inferred Biological Activity (Based on SAR) References
Target Compound C29H34N4O6S2 622.73 Cyclohepta[b]thiophene, dual ethoxycarbonyl groups Hypothetical kinase/GPCR inhibition
Ethyl 4-[4-(benzothiazole-2-ylidenecarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate C24H28N4O6S2 532.6 Benzothiazole instead of cyclohepta-thiophene Likely altered target specificity due to planar ring
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate C13H17N3O4 279.29 Nitrophenyl substituent, no sulfonyl/carbamoyl groups mGlu5 receptor antagonism (similar to )
Ethyl 4-(2-(4-methylthiazol-5-yl)ethyl)piperazine-1-carboxylate C14H21N3O2S 295.40 Thiazole substituent, no sulfonyl linkage Possible immunomodulatory activity
Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate C17H23N2O5S 375.44 Methylsulfonylphenyl ketone group Enhanced metabolic stability

Key Observations

Thiophene vs. Thiazole: Thiazole-containing analogs (e.g., ) may exhibit stronger hydrogen-bonding interactions due to the additional nitrogen atom .

Substituent Effects :

  • Ethoxycarbonyl vs. Nitro Groups : Nitrophenyl derivatives () are more electron-deficient, favoring interactions with redox-active enzymes (e.g., nitric oxide synthases) .
  • Sulfonyl Linkage : The sulfonyl group in the target compound enhances rigidity and may improve selectivity for sulfotransferase enzymes or proteases .

Bioactivity Trends :

  • Piperazine-carboxylates with bulky hydrophobic groups (e.g., cyclohepta-thiophene) are more likely to target lipid-binding domains in GPCRs or kinases .
  • Compounds with methylsulfonylphenyl groups () show prolonged metabolic half-lives due to resistance to esterase cleavage .

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity : The target compound’s XLogP3 (estimated >4.5) exceeds analogs like the benzothiazole derivative (XLogP3 = 3.1), suggesting better membrane permeability but higher risk of off-target binding .
  • Hydrogen-Bonding Capacity : The dual carbamoyl/sulfonyl groups provide multiple hydrogen-bond acceptors (8 vs. 5–6 in simpler analogs), favoring interactions with polar enzyme active sites .
  • Steric Effects : The cyclohepta-thiophene’s seven-membered ring may limit binding to compact active sites, whereas smaller heterocycles (e.g., thiazole) improve fit .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

Methodological Answer :

  • Stepwise Synthesis :
    • Cycloheptathiophene Core : Begin with cyclocondensation of ethyl acetoacetate and sulfur-containing precursors to form the 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene ring.
    • Carbamoyl Linkage : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the 4-carbamoylphenyl group to the thiophene ring .
    • Sulfonation : Introduce the sulfonyl group via reaction with chlorosulfonic acid, followed by piperazine coupling under basic conditions (e.g., K₂CO₃ in DMF) .
    • Esterification : Finalize the structure by esterifying the piperazine nitrogen with ethyl chloroformate .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the cycloheptathiophene core (δ 1.2–2.8 ppm for methylene protons), sulfonyl group (δ 7.8–8.2 ppm for aromatic protons), and piperazine signals (δ 3.2–3.8 ppm) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of ethoxycarbonyl groups) .
  • XRPD : Confirm crystallinity and polymorphic stability via X-ray powder diffraction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer :

  • Substituent Modification :
    • Replace the ethoxycarbonyl group on the thiophene ring with methyl or trifluoromethyl to assess steric/electronic effects on target binding .
    • Modify the piperazine moiety with bulkier substituents (e.g., cyclopropylmethyl) to evaluate pharmacokinetic properties .
  • Biological Assays :
    • Test derivatives against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinity .
    • Correlate structural changes with activity using multivariate regression analysis .

Q. How can computational methods predict metabolic stability and off-target interactions?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations :
    • Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots (e.g., sulfonyl or ester groups prone to hydrolysis) .
  • Docking Studies :
    • Use AutoDock Vina to model binding to off-target receptors (e.g., GPCRs) and prioritize derivatives with lower promiscuity .
  • ADMET Prediction : Apply tools like SwissADME to estimate bioavailability, logP, and blood-brain barrier penetration .

Q. How should contradictory data in biological assays be resolved?

Methodological Answer :

  • Experimental Replication :
    • Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Control Optimization :
    • Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell line viability via MTT assays .
  • Data Triangulation : Cross-validate results using orthogonal techniques (e.g., Western blotting alongside enzymatic activity assays) .

Q. What strategies mitigate instability in aqueous buffers during in vitro studies?

Methodological Answer :

  • pH Optimization :
    • Stabilize the compound in phosphate-buffered saline (pH 7.4) with 0.1% BSA to reduce aggregation .
  • Degradation Analysis :
    • Monitor hydrolysis of the ethoxycarbonyl group via HPLC at 37°C over 24 hours; add antioxidants (e.g., ascorbic acid) if needed .
  • Lyophilization : Prepare lyophilized aliquots stored at -80°C to extend shelf life .

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